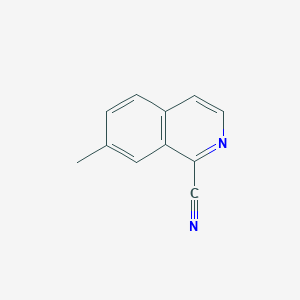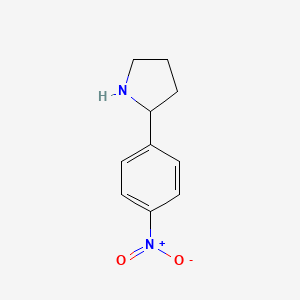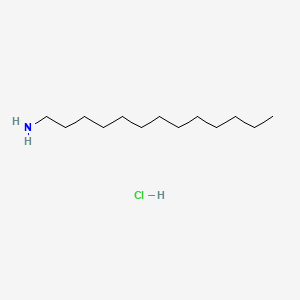
Butein 4'-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butein 4’-glucoside is a natural compound that can be isolated from Coreopsis tinctoria Nutt . It is also found in other plants such as Toxicodendron vernicifluum , Dahlia , and Butea monosperma . The compound has antioxidative properties and inhibits both aldose reductase and advanced glycation endproducts .
Preparation Methods
The synthetic routes for Butein 4’-glucoside are not extensively documented. it can be obtained from natural sources or synthesized. Industrial production methods are not widely reported.
Chemical Reactions Analysis
Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Butein 4’-glucoside finds applications in scientific research across multiple fields:
Chemistry: Its antioxidative properties make it relevant for studies related to free radicals and oxidative stress.
Biology: Researchers explore its effects on cellular processes and potential health benefits.
Medicine: Investigations focus on its potential therapeutic applications, including hypertension and diabetes .
Industry: Although industrial applications are limited, further research may reveal additional uses.
Mechanism of Action
The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.
Comparison with Similar Compounds
Butein 4’-glucoside stands out due to its unique combination of antioxidative, aldose reductase inhibition, and advanced glycation endproducts inhibitory effects. Similar compounds include butein (without the glucoside moiety) and other chalconoids found in various plant species.
Remember that Butein 4’-glucoside is primarily studied for its potential health benefits, but further research is needed to fully understand its mechanisms and applications
Properties
Molecular Formula |
C21H22O10 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+ |
InChI Key |
QMVODIKHHIRSGI-ORCRQEGFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)





![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)


